Ethyl 2-Chloro-4-iodobenzoate
Overview
Description
Ethyl 2-Chloro-4-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of both chloro and iodo substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-4-iodobenzoate typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with the iodination of methyl anthranilate to form ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new biaryl compound, while in nucleophilic substitution, the product would be a substituted benzoate ester.
Scientific Research Applications
Ethyl 2-Chloro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Medicine: The compound may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-4-iodobenzoate in chemical reactions involves the reactivity of the chloro and iodo substituents. These groups can undergo various transformations, enabling the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Chloro-5-iodobenzoate
- Ethyl 4-Chloro-2-iodobenzoate
- Ethyl 2-Iodo-4-methylbenzoate
Uniqueness
Ethyl 2-Chloro-4-iodobenzoate is unique due to the specific positioning of the chloro and iodo groups on the benzene ring. This arrangement provides distinct reactivity patterns compared to other similar compounds, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNKNUFQOPRECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534863 | |
Record name | Ethyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92712-69-1 | |
Record name | Ethyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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